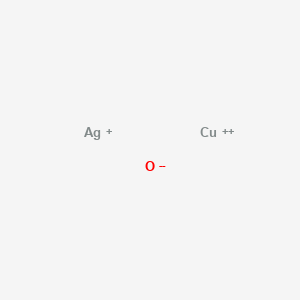
Copper;silver;oxygen(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;silver;oxygen(2-) is a compound that combines copper, silver, and oxygen ions. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The combination of copper and silver with oxygen ions can lead to the formation of various oxides and mixed oxides, which exhibit distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of copper;silver;oxygen(2-) can be achieved through various synthetic routes. One common method involves the co-precipitation of copper and silver salts in the presence of an oxidizing agent. For example, copper(II) sulfate and silver nitrate can be mixed in an aqueous solution, followed by the addition of a suitable oxidizing agent such as hydrogen peroxide. The reaction conditions, including temperature, pH, and concentration of reactants, can be optimized to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of copper;silver;oxygen(2-) can be scaled up using similar principles. Large-scale reactors and controlled environments are used to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Copper;silver;oxygen(2-) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both copper and silver ions allows for a wide range of reactivity.
Common Reagents and Conditions
Oxidation Reactions: Copper and silver can react with oxygen to form their respective oxides. For example, copper reacts with oxygen to form copper(II) oxide, while silver forms silver(I) oxide.
Reduction Reactions: Copper and silver oxides can be reduced back to their metallic forms using reducing agents such as hydrogen gas or carbon monoxide.
Substitution Reactions: Copper and silver ions can undergo substitution reactions with other metal ions or ligands, leading to the formation of new compounds.
Major Products Formed
The major products formed from these reactions include copper(II) oxide, silver(I) oxide, and various mixed oxides. These products can exhibit different properties depending on the specific reaction conditions and the ratio of copper to silver.
Scientific Research Applications
Copper;silver;oxygen(2-) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction reactions. Its ability to facilitate electron transfer makes it valuable in catalytic processes.
Biology: Copper and silver ions are known for their antimicrobial properties. The compound can be used in the development of antimicrobial coatings and materials for medical devices and surfaces.
Medicine: The compound’s antimicrobial properties also make it useful in the development of new drugs and treatments for infections. It can be incorporated into wound dressings and other medical products to prevent bacterial growth.
Industry: Copper;silver;oxygen(2-) is used in the production of advanced materials, including conductive coatings and nanocomposites. Its unique properties make it valuable in the electronics and materials science industries.
Mechanism of Action
The mechanism of action of copper;silver;oxygen(2-) involves the interaction of copper and silver ions with biological molecules and cellular structures. Copper ions can participate in redox reactions, generating reactive oxygen species that can damage cellular components. Silver ions can bind to proteins and enzymes, disrupting their function and leading to cell death. The combined effects of copper and silver ions enhance the compound’s antimicrobial activity.
Comparison with Similar Compounds
Copper;silver;oxygen(2-) can be compared with other similar compounds, such as copper oxide, silver oxide, and mixed metal oxides. Some of the key differences include:
Copper Oxide: Copper oxide is primarily used for its catalytic and antimicrobial properties. It is less effective than copper;silver;oxygen(2-) in certain applications due to the absence of silver ions.
Silver Oxide: Silver oxide is known for its strong antimicrobial properties. it lacks the catalytic versatility of copper;silver;oxygen(2-).
Mixed Metal Oxides: Compounds that combine multiple metal oxides can exhibit unique properties that are not present in single-metal oxides. Copper;silver;oxygen(2-) is an example of such a compound, offering a combination of catalytic and antimicrobial properties.
Conclusion
Copper;silver;oxygen(2-) is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique combination of copper and silver ions, along with oxygen, gives it distinct properties that make it valuable in various fields. The compound’s ability to undergo various chemical reactions, its antimicrobial activity, and its potential for use in advanced materials highlight its significance in scientific research and industrial applications.
Properties
CAS No. |
127814-43-1 |
|---|---|
Molecular Formula |
AgCuO+ |
Molecular Weight |
187.41 g/mol |
IUPAC Name |
copper;silver;oxygen(2-) |
InChI |
InChI=1S/Ag.Cu.O/q+1;+2;-2 |
InChI Key |
BOPNZIMKSHOGEO-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[Cu+2].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


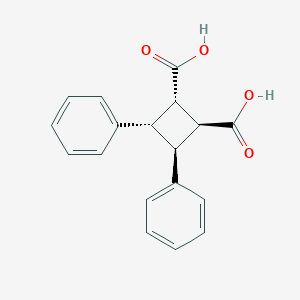
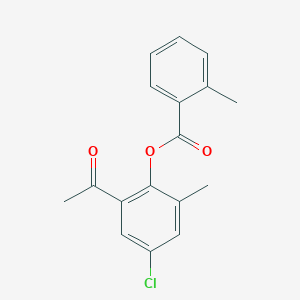
![(3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14135122.png)
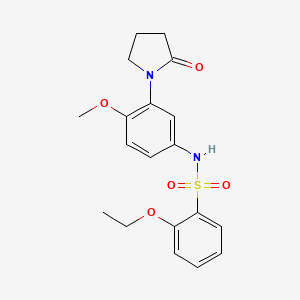
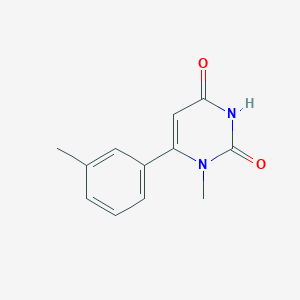
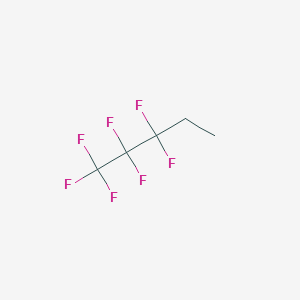
![Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium](/img/structure/B14135144.png)
![2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one](/img/structure/B14135146.png)
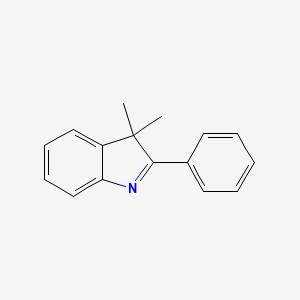
methanone](/img/structure/B14135148.png)
![1,1'-(Ethane-1,2-diyl)bis[4-methyl-2-(2-methylcyclohexyl)-1H-pyrrole]](/img/structure/B14135151.png)
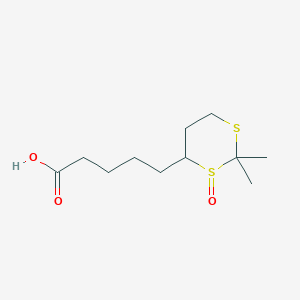
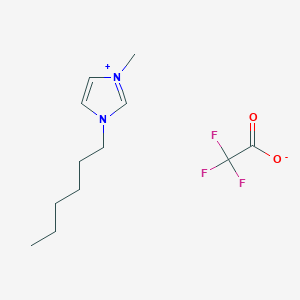
![6-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14135173.png)
